molecular formula C17H16ClNO4 B2829986 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide CAS No. 1171631-50-7

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide

Cat. No.: B2829986
CAS No.: 1171631-50-7
M. Wt: 333.77
InChI Key: CHCJMMXQWRYASY-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide (CAS 1171631-50-7) is a synthetic specialty chemical offered for research and development purposes. With a molecular formula of C17H16ClNO4 and a molecular weight of 333.77 g/mol, this compound is a derivative incorporating a benzodioxole moiety, a structure frequently explored in medicinal chemistry for its potential as a pharmacophore . Compounds featuring the 1,3-benzodioxole group have been investigated in various scientific contexts, including as intermediates in the synthesis of more complex heterocyclic systems such as 3,4-dihydroisoquinolines, which are valuable scaffolds in drug discovery . Furthermore, structurally related benzodioxol-containing molecules have been studied for their potential as inhibitors of specific enzymatic pathways, suggesting this compound could serve as a key intermediate in the development of bioactive molecules for research into inflammation and related disorders . As a building block, it provides researchers with a versatile template for further chemical modification and exploration of structure-activity relationships. This product is supplied for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-13-3-1-12(2-4-13)9-17(20)19-7-8-21-14-5-6-15-16(10-14)23-11-22-15/h1-6,10H,7-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCJMMXQWRYASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the ethyl linker: The benzo[d][1,3]dioxole moiety is then reacted with an ethylating agent to introduce the ethyl linker.

    Formation of the acetamide group: The ethylated benzo[d][1,3]dioxole is then reacted with 4-chlorophenylacetic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Exploration of its pharmacological properties for therapeutic applications.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide and related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound : this compound Benzodioxole, ethoxyethyl linker, 4-Cl-phenyl ~375.8 (estimated) High lipophilicity (logP ~3.5), potential CNS penetration due to benzodioxole
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Pyrazole ring, cyano group, 4-Cl-phenyl 322.7 Enhanced receptor binding (pyrazole’s planar structure)
N-{2-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide () Pyrrolidinone, 4-Cl-benzoyl, 4-methoxyphenyl 469.9 Polar functional groups (hydroxy, ketone) may reduce BBB penetration
2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide () Indole core, methoxyethyl chain 455.3 Indole’s aromaticity may enhance π-π stacking; methoxyethyl improves solubility
N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () Benzothiazole, 4-Cl-phenyl 346.8 Benzothiazole’s electron-withdrawing effect increases metabolic resistance

Research Findings and Pharmacological Insights

  • Receptor Binding : Pyrazole-containing analogs () exhibit strong binding to kinase targets (e.g., EGFR) due to their planar geometry, whereas the target compound’s benzodioxole may favor serotonin or dopamine receptor modulation .
  • Metabolic Stability : The benzothiazole derivative () shows prolonged half-life in hepatic microsome assays compared to the target compound, attributed to reduced oxidative metabolism .
  • Synthetic Accessibility: The target compound’s ethoxyethyl linker simplifies synthesis compared to ’s pyrrolidinone derivatives, which require multi-step cyclization .

Key Structural Determinants of Bioactivity

  • Benzodioxole vs. Benzothiazole : Benzodioxole’s electron-donating oxygen atoms may enhance binding to aromatic residues in enzymes, while benzothiazole’s sulfur atom increases electronegativity, altering substrate specificity .
  • 4-Chlorophenyl Ubiquity : Present in all compared compounds, this group provides consistent hydrophobic anchoring in target pockets, with steric effects modulated by adjacent substituents (e.g., methoxy in ) .

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O₅
  • Molecular Weight : 373.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in modulating metabolic pathways.
  • Receptor Interaction : It potentially interacts with various receptors, influencing signaling pathways that regulate cellular functions.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of related benzodioxole derivatives. For instance:

  • α-Amylase Inhibition : Compounds similar to this compound have shown significant inhibition against α-amylase, an enzyme involved in carbohydrate digestion. The IC50 values for related compounds were reported as low as 0.68 µM, indicating potent activity .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of benzodioxole derivatives on cancer cell lines:

  • Cell Viability Assays : Compounds demonstrated selective cytotoxicity against cancer cells while sparing normal cells. For example, one derivative showed an IC50 greater than 150 µM against normal cell lines but was effective against various cancer cell lines at concentrations ranging from 26 to 65 µM .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzodioxole derivatives:

Study Findings Methodology
Study 1Significant α-amylase inhibition (IC50 = 0.68 µM)In vitro assays on enzyme activity
Study 2Selective cytotoxicity against cancer cellsMTS assays across multiple cell lines
Study 3Reduced blood glucose levels in diabetic miceIn vivo experiments using streptozotocin-induced models

These findings underscore the compound's potential as a therapeutic agent in diabetes management and cancer treatment.

Q & A

Q. Optimization Tips :

  • Control temperature (0–25°C) during acyl chloride reactions to minimize side products.
  • Use coupling agents like EDCI/HOBt for efficient amide bond formation in polar aprotic solvents (e.g., DMF) .
  • Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) .

Q. Table 1: Representative Yields for Analogous Compounds

StepConditionsYield (%)Reference
Amine intermediateK₂CO₃, DMF, 80°C, 12 h75
Acetamide formationTEA, THF, 0°C → RT, 24 h82

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify benzodioxole protons (δ 6.6–6.8 ppm, aromatic), ethoxy chain (–OCH₂CH₂–, δ 3.5–4.2 ppm), and acetamide NH (δ 8.1–8.5 ppm) .
    • ¹³C NMR : Confirm carbonyl resonance (δ ~170 ppm) and chlorophenyl carbons (δ 125–140 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic pattern for chlorine .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement of this compound?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement, leveraging constraints/restraints for disordered regions (e.g., ethoxy chain or benzodioxole moiety) .
  • Data Handling :
    • Apply TWIN/BASF commands in SHELXL for twinned data .
    • Compare with analogous structures (e.g., chlorophenyl-acetamide derivatives) to validate bond lengths/angles .
  • Validation Metrics : Ensure R-factor < 0.05 and CheckCIF/PLATON reports no critical alerts .

Advanced: What experimental designs are suitable for evaluating the compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays :
    • Kinase/Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) at varying concentrations (1 nM–100 µM) .
    • Cytotoxicity Screening : Employ MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks.
  • Data Analysis : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) .

Advanced: How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Source Identification :
    • Compare purity (HPLC, elemental analysis) and stereochemical consistency (CD spectroscopy, X-ray) .
    • Validate assay conditions (e.g., pH, temperature, cell passage number) .
  • Statistical Approaches :
    • Use ANOVA with post-hoc tests to assess inter-lab variability.
    • Perform meta-analysis on aggregated data to identify outliers .

Advanced: What computational methods support structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the acetamide group and π-π stacking with the chlorophenyl ring .
  • QSAR Modeling :
    • Train models (e.g., Random Forest) on physicochemical descriptors (logP, polar surface area) and bioactivity data .
    • Validate with leave-one-out cross-validation (R² > 0.7) .

Advanced: How can reaction pathways be optimized to scale up synthesis without compromising yield?

Methodological Answer:

  • Process Chemistry Adjustments :
    • Replace DMF with recyclable solvents (e.g., 2-MeTHF) .
    • Use flow chemistry for exothermic steps (e.g., acyl chloride reactions) .
  • Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) .

Advanced: What strategies mitigate degradation of the benzodioxole moiety during long-term stability studies?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solid-state formulations .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.